The synthesis of 2-(Pyridin-3-yl)cyclopropanamine can be achieved through various methods, often involving the cyclization of precursors containing both pyridine and cyclopropane functionalities. A common synthetic route involves:
For example, one method involves the use of lithium diisopropylamide (LDA) to deprotonate a suitable amine precursor followed by electrophilic attack on a pyridine derivative, leading to the formation of the desired cyclopropanamine .
The molecular structure of 2-(Pyridin-3-yl)cyclopropanamine can be described as follows:
2-(Pyridin-3-yl)cyclopropanamine can participate in various chemical reactions:
These reactions often depend on the specific functional groups present in the reactants and the reaction conditions employed .
Studies suggest that structural modifications on either the pyridine or cyclopropane parts could enhance or alter its biological activity .
2-(Pyridin-3-yl)cyclopropanamine has potential applications in several fields:
The documented synthesis and application of 2-(pyridin-3-yl)cyclopropanamine derivatives gained significant traction in the early 2010s, coinciding with heightened interest in cyclopropylamine as a mechanism-based warhead for enzyme inhibition. Key patents filed between 2012–2015 revealed its incorporation into lysine-specific demethylase 1 (LSD1) inhibitors, highlighting irreversible binding via cyclopropyl ring opening [4]. Early examples demonstrated the scaffold’s utility in epigenetic modulation, particularly for acute myeloid leukemia . Concurrently, structurally analogous compounds like 1-(pyridin-2-yl)cyclopropanamine (CAS 503417-37-6) were cataloged as building blocks, underscoring industrial demand for this chemotype . Its rise paralleled broader exploration of strained rings—such as spirocycles and bicyclo[1.1.1]pentanes—to improve physicochemical properties and target engagement. The pyridin-3-yl variant specifically gained prominence due to optimal vector alignment for interacting with enzymatic catalytic pockets, distinguishing it from regioisomeric pyridin-2-yl or pyridin-4-yl counterparts.
The scaffold integrates two key structural elements with complementary bioactivity-enhancing features:
Physicochemical Properties:
Electronic Effects: The cyclopropyl group exerts strong +I (inductive) effects, increasing amine nucleophilicity and facilitating proton abstraction at biological pH. This enhances covalent adduct formation with flavin cofactors in oxidases .
2-(Pyridin-3-yl)cyclopropanamine belongs to a broader class of strain-release amines, distinguished from other bioactive amines by their unique reactivity and conformational constraints. Key structural classes include:
Table 1: Structural Classes of Bioactive Cyclopropylamine-Containing Compounds
Structural Class | Example Compounds | Biological Targets | Distinctive Features |
---|---|---|---|
Arylcyclopropylamines | 2-(Pyridin-3-yl)cyclopropanamine | LSD1, PI3K, DHODH | Pyridine enables H-bonding; strain facilitates covalent inhibition |
Diarylcyclopropylamines | trans-2-Phenylcyclopropylamine derivatives | Monoamine oxidases (MAOs) | Enhanced CNS penetration |
Heteroaryl-fused cyclopropanes | Gedatolisib-like PI3K inhibitors [2] | PI3Kα/mTOR | Morpholine/pyrimidine enhances kinase affinity |
Peptide-conjugates | Cyclopropane-containing protease inhibitors | HCV NS3/4A protease | Mimics substrate transition states |
Compared to aliphatic amines (e.g., n-alkylamines), the cyclopropyl group reduces basicity (pKa ↓1–2 units), diminishing off-target cationic interactions. Versus arylalkylamines (e.g., phenethylamines), it offers superior metabolic resistance to MAO degradation. In kinase inhibitors, its incorporation improves selectivity by exploiting unique ATP-binding pocket conformations [2] [7].
This review delineates three research objectives:
Excluded are formulation/delivery studies and clinical safety assessments, aligning with the focus on chemical and mechanistic attributes.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1